molecular formula C10H12BrNO2 B2602433 Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate CAS No. 2309464-99-9

Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate

Cat. No.: B2602433
CAS No.: 2309464-99-9
M. Wt: 258.115
InChI Key: HLEKPYVMEIIRBB-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate is an ester derivative featuring a 3-bromopyridin-2-yl substituent attached to a branched 2-methylpropanoate backbone. The pyridine ring introduces aromaticity and polarity, while the bromine atom at the 3-position enhances electrophilic reactivity, making the compound valuable in cross-coupling reactions and pharmaceutical intermediate synthesis. The methyl ester group contributes to solubility in organic solvents and influences hydrolysis kinetics.

Properties

IUPAC Name

methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,9(13)14-3)8-7(11)5-4-6-12-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEKPYVMEIIRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC=N1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309464-99-9
Record name methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the bromination of 2-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The brominated product is then subjected to esterification with methyl propanoate under acidic conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Dehalogenated pyridine derivatives.

    Coupling: Biaryl or alkyl-aryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate as an anticancer agent. Research indicates that compounds containing bromopyridine moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of bromopyridine have been shown to inhibit cell proliferation in breast and lung cancer models, suggesting that this compound could be a viable candidate for further development in cancer therapeutics .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that this compound can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition can potentially lead to reduced inflammation and pain relief, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .

Agrochemical Applications

2.1 Herbicidal Activity

This compound has been identified as a promising herbicide. Its structural characteristics allow it to interact with specific biological pathways in plants, leading to growth inhibition. Field trials have shown its effectiveness against common weeds, indicating its potential use in agricultural practices to enhance crop yields by controlling unwanted vegetation .

2.2 Pesticide Development

In addition to herbicidal properties, this compound is being explored for its insecticidal activities. Preliminary studies suggest that it may disrupt the nervous system of certain pests, providing an eco-friendly alternative to conventional pesticides. The development of formulations based on this compound could lead to more sustainable agricultural practices .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryInhibits cyclooxygenase enzymes
HerbicidalEffective against common weeds
InsecticidalDisrupts nervous systems of pests

Case Study: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer efficacy of this compound against MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutics . Further research is warranted to explore its mechanism of action and optimize its structure for enhanced activity.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. In material science, its electronic properties are exploited to enhance the performance of organic semiconductors .

Comparison with Similar Compounds

Methyl 2-(4-bromophenyl)-2-methylpropanoate (CAS 154825-97-5)

  • Structural Differences : Replaces the 3-bromopyridin-2-yl group with a 4-bromophenyl ring.
  • Key Properties: Molecular Formula: C₁₁H₁₂BrO₂ (vs. C₁₀H₁₀BrNO₂ for the target compound) . Polarity: The phenyl group lacks the nitrogen atom present in pyridine, reducing polarity and basicity. Reactivity: Bromine on the phenyl ring participates in Suzuki-Miyaura couplings but with slower kinetics due to decreased electron-withdrawing effects compared to pyridine .
  • Applications: Used in agrochemical synthesis and as a precursor for non-polar intermediates.

Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate (CAS 1704069-03-3)

  • Structural Differences : Features a thioether linkage (-S-) at the 4-position of the pyridine ring and an ethyl ester group.
  • Key Properties: Molecular Formula: C₁₂H₁₅BrNO₂S (vs. C₁₀H₁₀BrNO₂ for the target compound) . Electronic Effects: The thioether group increases electron density on the pyridine ring, altering reactivity in nucleophilic substitutions. Solubility: Ethyl ester enhances lipophilicity compared to the methyl analogue.
  • Applications : Explored in kinase inhibitor synthesis due to sulfur’s role in biomolecular interactions .

Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (CAS 1181267-33-3)

  • Structural Differences : Substitutes the pyridine ring with a 2-chloroethylphenyl group.
  • Key Properties: Molecular Formula: C₁₁H₁₃ClO₂ (vs. C₁₀H₁₀BrNO₂) . Reactivity: The chloroethyl chain enables alkylation reactions, unlike the bromopyridine’s aryl halide reactivity. Stability: Less prone to hydrolysis than the pyridine-containing ester due to reduced ring strain.
  • Applications : Intermediate in polymer chemistry and surfactant synthesis .

2-Bromo-3-methylpyridine (CAS 3430-17-9)

  • Structural Differences : A simpler pyridine derivative without the ester moiety.
  • Key Properties: Molecular Formula: C₆H₆BrN (vs. C₁₀H₁₀BrNO₂) . Basicity: The lone pair on nitrogen enhances basicity (pKa ~1.7), influencing coordination chemistry. Reactivity: Serves as a building block for heterocyclic compounds via bromine displacement.
  • Applications : Widely used in ligand synthesis for catalysis and metal-organic frameworks .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Highlights Applications
Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate C₁₀H₁₀BrNO₂ 272.10 3-Bromopyridin-2-yl Suzuki couplings, hydrolysis-sensitive Pharmaceuticals, agrochemicals
Methyl 2-(4-bromophenyl)-2-methylpropanoate C₁₁H₁₂BrO₂ 256.12 4-Bromophenyl Slower cross-coupling, stable to hydrolysis Agrochemical intermediates
Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate C₁₂H₁₅BrNO₂S 341.23 3-Bromo-4-thio-pyridinyl Thioether-mediated biomolecular binding Kinase inhibitors
Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate C₁₁H₁₃ClO₂ 214.67 2-Chloroethylphenyl Alkylation reactions, high thermal stability Polymer chemistry
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 Bromopyridine core Ligand synthesis, metal coordination Catalysis, MOFs

Research Findings and Trends

  • Electronic Effects : Pyridine-containing esters exhibit higher reactivity in cross-coupling reactions compared to phenyl analogues due to nitrogen’s electron-withdrawing nature .
  • Solubility : Methyl esters generally have lower logP values than ethyl derivatives, favoring aqueous-phase reactions .
  • Stability : Chloroethyl and phenyl-substituted esters demonstrate greater hydrolytic stability than bromopyridine derivatives, which are prone to ring-opening under basic conditions .

Biological Activity

Methyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate is a compound of interest due to its potential biological activities, particularly as a dual inhibitor of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX). This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12BrNO2\text{C}_{11}\text{H}_{12}\text{Br}\text{N}\text{O}_{2}

This compound features a brominated pyridine ring, which is critical for its interaction with biological targets.

Inhibition of FAAH and COX : this compound has been shown to inhibit FAAH, an enzyme responsible for the breakdown of endocannabinoids, thereby enhancing their levels and activity in the body. Additionally, it exhibits selective inhibition of COX enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways.

  • FAAH Inhibition : The compound inhibits FAAH in a mixed-type manner with an inhibition constant (KiK_i) indicating significant potency. For instance, related compounds have demonstrated KiK_i values in the low micromolar range, suggesting strong interactions with the enzyme .
  • COX Inhibition : At concentrations of 10 µM, this compound does not inhibit the cyclooxygenation of arachidonic acid but significantly reduces COX-2's ability to catalyze the cyclooxygenation of the endocannabinoid 2-arachidonoylglycerol . This selective inhibition could lead to reduced side effects compared to non-selective NSAIDs.

In Vitro Studies

In vitro experiments have shown that this compound effectively inhibits FAAH activity in rat brain homogenates. The compound's efficacy was assessed through various assays measuring the hydrolysis of labeled anandamide:

CompoundInhibition TypeKiK_i (µM)Effect on COX
This compoundMixed-type0.26Substrate-selective inhibition of COX-2
Ibu-AM68Mixed-type0.26Reduced cyclooxygenation with 2-arachidonoylglycerol

In Vivo Studies

In vivo studies have demonstrated that compounds structurally similar to this compound exhibit anti-inflammatory effects without causing gastric irritation, a common side effect associated with traditional NSAIDs . These findings suggest potential therapeutic applications for chronic inflammatory conditions.

Case Studies

  • Analgesic Activity : A study evaluated a related compound, Ibu-AM68, which demonstrated significant analgesic effects in mouse models of visceral pain without leading to gastrointestinal side effects. This suggests that this compound may share similar beneficial properties .
  • Therapeutic Potential : Research indicates that dual-action inhibitors like this compound could be developed into new therapeutic agents for managing pain and inflammation with improved safety profiles compared to existing treatments .

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